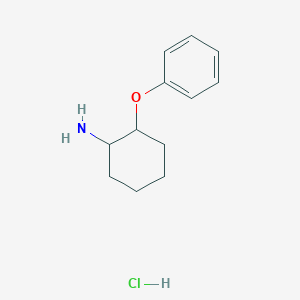

2-Phenoxycyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-phenoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEPKBKWBOFCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24087-50-1 | |

| Record name | Cyclohexanamine, 2-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24087-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenoxycyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a phenoxy group and a cyclohexylamine moiety, makes it a versatile scaffold for the development of new chemical entities. The hydrochloride salt form generally confers increased stability and aqueous solubility, properties that are highly desirable in the context of drug development and various chemical applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectroscopic characterization of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 24087-50-1 | |

| Molecular Formula | C₁₂H₁₈ClNO | |

| Molecular Weight | 227.73 g/mol | |

| Melting Point | 246 °C | |

| Appearance | White to off-white solid (typical for similar amine hydrochlorides) | Inferred from related compounds |

| Solubility | Expected to be soluble in water and lower alcohols | Inferred from general properties of amine hydrochlorides |

Synthesis and Stereochemistry

A common strategy for the synthesis of 2-aminocyclohexanol derivatives, which are precursors to compounds like 2-Phenoxycyclohexan-1-amine, involves the aminolysis of cyclohexene oxide. The subsequent etherification of the hydroxyl group with phenol would yield the desired phenoxy ether. Alternatively, a nucleophilic substitution reaction where phenoxide displaces a leaving group at the C2 position of a protected cyclohexylamine derivative could be employed.

The stereochemistry of the final product is a critical consideration. The cyclohexane ring can exist in various conformations, and the substituents at C1 and C2 can be arranged in either a cis or trans configuration. The choice of synthetic route and reaction conditions will dictate the stereochemical outcome. Stereoselective syntheses of related polyhydroxylated aminocyclohexanes have been developed, often utilizing chiral auxiliaries or catalysts to control the stereochemistry.[1]

Below is a conceptual workflow for a potential synthesis of this compound.

Sources

An In-Depth Technical Guide to 2-Phenoxycyclohexan-1-amine Hydrochloride (CAS No. 24087-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxycyclohexan-1-amine hydrochloride, a versatile chemical intermediate with potential applications in pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a robust synthetic pathway via the reductive amination of 2-phenoxycyclohexanone, and describes essential analytical techniques for its characterization. Furthermore, this guide explores the potential pharmacological relevance of this compound class, supported by insights into the biological activities of structurally related molecules. Detailed experimental protocols for synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 24087-50-1) is a substituted cyclohexylamine derivative that presents a valuable scaffold for medicinal chemistry and drug discovery. The molecule incorporates a phenoxy group and an amine on a cyclohexane ring, offering opportunities for diverse chemical modifications to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation studies. This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and evaluate this compound for potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research.

| Property | Value | Source |

| CAS Number | 24087-50-1 | [1] |

| Molecular Formula | C₁₂H₁₈ClNO | [1] |

| Molecular Weight | 227.73 g/mol | [1] |

| Melting Point | 246 °C | [1] |

| SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor ketone, 2-phenoxycyclohexanone, followed by its reductive amination and subsequent conversion to the hydrochloride salt.

Synthesis of 2-Phenoxycyclohexanone

The synthesis of the ketone intermediate can be accomplished via a nucleophilic substitution reaction between phenol and 2-chlorocyclohexanone.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Synthesis of 2-Phenoxycyclohexan-1-amine Hydrochloride

Introduction

2-Phenoxycyclohexan-1-amine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1] The hydrochloride salt of this amine enhances its stability and solubility, making it more suitable for pharmaceutical development. This guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway to 2-Phenoxycyclohexan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process, commencing from readily available starting materials and employing well-established, high-yielding chemical transformations. Each step is detailed with a focus on the underlying mechanistic principles and practical experimental considerations to ensure reproducibility and safety.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a three-step sequence, followed by the final salt formation. This pathway was chosen for its logical progression, utilization of common and well-documented reactions, and the ability to control stereochemistry, to some extent, at the amination stage. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 2-Phenoxycyclohexanol

The initial step involves the nucleophilic ring-opening of cyclohexene oxide with phenol. This reaction establishes the core C-O-C ether linkage and the hydroxyl group that will be later converted to the amine.

Reaction Scheme:

Caption: Synthesis of 2-Phenoxycyclohexanol.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 10.0 g | 0.106 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.68 g | 0.117 |

| Cyclohexene Oxide | 98.14 | 11.5 mL | 0.117 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated Ammonium Chloride Solution | - | 100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (10.0 g, 0.106 mol) and anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion, 4.68 g, 0.117 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen ceases, indicating the formation of sodium phenoxide.

-

Re-cool the mixture to 0 °C and add a solution of cyclohexene oxide (11.5 mL, 0.117 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-phenoxycyclohexanol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenoxycyclohexanol.

Mechanistic Rationale:

The reaction proceeds via an SN2 mechanism. Phenol is first deprotonated by a strong base, sodium hydride, to form the more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring of cyclohexene oxide. The attack occurs from the backside, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final product, 2-phenoxycyclohexanol. The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na+) without interfering with the nucleophile.

Part 2: Oxidation to 2-Phenoxycyclohexanone

The second step is the oxidation of the secondary alcohol, 2-phenoxycyclohexanol, to the corresponding ketone, 2-phenoxycyclohexanone. A variety of oxidizing agents can be employed; however, a common and effective method is the Swern oxidation or the use of pyridinium chlorochromate (PCC).

Reaction Scheme:

Caption: Oxidation of 2-Phenoxycyclohexanol.

Experimental Protocol (using PCC):

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenoxycyclohexanol | 192.25 | 10.0 g | 0.052 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 16.8 g | 0.078 |

| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |

| Celite® or Silica Gel | - | 20 g | - |

| Diethyl Ether | - | 300 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend PCC (16.8 g, 0.078 mol) in anhydrous DCM (100 mL).

-

To this stirred suspension, add a solution of 2-phenoxycyclohexanol (10.0 g, 0.052 mol) in anhydrous DCM (100 mL) in one portion.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether (300 mL).

-

Pass the mixture through a short pad of Celite® or silica gel to filter off the chromium salts. Wash the pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-phenoxycyclohexanone.

-

The crude product can be further purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) if necessary.

Causality of Experimental Choices:

PCC is chosen as the oxidizing agent because it is relatively mild and selectively oxidizes secondary alcohols to ketones without over-oxidation. The reaction is performed in an anhydrous aprotic solvent like DCM to prevent the formation of unwanted byproducts. The use of Celite® or silica gel for filtration is crucial for the efficient removal of the insoluble chromium byproducts, simplifying the work-up procedure.

Part 3: Reductive Amination to 2-Phenoxycyclohexan-1-amine

This pivotal step involves the conversion of the ketone, 2-phenoxycyclohexanone, into the target primary amine, 2-phenoxycyclohexan-1-amine. Reductive amination is a highly efficient method for this transformation. The Leuckart reaction, which utilizes ammonium formate, is a classic and effective choice.[2][3]

Reaction Scheme:

Caption: Reductive amination of 2-Phenoxycyclohexanone.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenoxycyclohexanone | 190.24 | 10.0 g | 0.053 |

| Ammonium Formate | 63.06 | 20.0 g | 0.317 |

| Formic Acid | 46.03 | 10 mL | - |

| 10% Sodium Hydroxide Solution | - | As needed | - |

| Dichloromethane (DCM) | - | 200 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-phenoxycyclohexanone (10.0 g, 0.053 mol), ammonium formate (20.0 g, 0.317 mol), and formic acid (10 mL).

-

Heat the mixture to 160-180 °C in an oil bath and maintain at this temperature for 4-6 hours.

-

Cool the reaction mixture to room temperature and slowly add 10% sodium hydroxide solution until the pH is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).

-

Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxycyclohexan-1-amine.

-

The crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of DCM, methanol, and a small amount of triethylamine to prevent streaking).

Mechanistic Insights:

The Leuckart reaction proceeds through the formation of an imine intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium formate). The formic acid present in the reaction mixture then reduces the imine to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate.

Part 4: Formation of this compound

The final step is the conversion of the free amine into its hydrochloride salt to improve its stability and handling properties.[4][5]

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

Materials:

| Reagent | Quantity |

| 2-Phenoxycyclohexan-1-amine | 5.0 g |

| Anhydrous Diethyl Ether | 100 mL |

| Hydrochloric Acid (concentrated) | As needed |

| or HCl gas | |

| or HCl solution in diethyl ether |

Procedure:

-

Dissolve the purified 2-phenoxycyclohexan-1-amine (5.0 g) in anhydrous diethyl ether (100 mL) in a flask.

-

Cool the solution in an ice bath.

-

Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring. A white precipitate of the hydrochloride salt will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Self-Validating System:

The formation of the hydrochloride salt is a straightforward acid-base reaction. The purity of the final product can be readily assessed by its melting point, which should be sharp for a pure compound.[6] Further characterization by NMR and IR spectroscopy will confirm the structure and the presence of the ammonium salt.

Data Summary

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Phenoxycyclohexanol | C12H16O2 | 192.25 | ~50-55 |

| 2-Phenoxycyclohexanone | C12H14O2 | 190.24 | N/A (liquid) |

| 2-Phenoxycyclohexan-1-amine | C12H17NO | 191.27 | N/A (liquid) |

| This compound | C12H18ClNO | 227.73 | ~246[6] |

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the alcohol, C=O stretch for the ketone, N-H stretch for the amine, and N+-H stretch for the hydrochloride salt).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point Analysis: To assess the purity of the solid final product.

Safety and Handling

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Pyridinium Chlorochromate (PCC): A toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Formic Acid: Corrosive. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Highly corrosive. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

-

Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(16), 10962–10977. [Link]

- Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Ketones with Hydrogen and Ammonia over Nickel Catalysts.

-

Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

-

Pharmacological Activities of Aminophenoxazinones. (2021). Molecules, 26(12), 3573. [Link]

- U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof.

- Li, H., et al. (2022). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 7, 1345-1351.

- Chinese Patent No. CN1166604C. (2004). Method for synthesizing o-phenylphenol with cyclohexanone.

-

National Center for Biotechnology Information. (n.d.). One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

- Blacker, A. J., et al. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal, 20(6), 1684-1691.

- World Intellectual Property Organization. (2007).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of o-phenylphenol from cyclohexanone over platinum supported on calcined Mg/Al hydrotalcite. Request PDF.

-

Office of Scientific and Technical Information. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 160-181. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Pharmacological profile of 2-Phenoxycyclohexan-1-amine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of 2-Phenoxycyclohexan-1-amine Hydrochloride

Introduction

This compound is a synthetic molecule featuring a phenoxy group and an amine on a cyclohexane scaffold. While specific literature on its pharmacological profile is sparse, its structural motifs are present in a variety of biologically active compounds. This guide provides a projected pharmacological profile for this compound, drawing on data from structurally analogous compounds and outlining a comprehensive strategy for its experimental validation. This document is intended for researchers and professionals in drug development, offering a roadmap for the systematic investigation of this compound.

The core structure, a cyclohexylamine derivative, is a versatile scaffold. For instance, certain 2-(p-hydroxyphenyl)cyclohexylamides have been synthesized and evaluated for analgesic and antidepressant activities[1]. The presence of a phenoxy moiety linked to an amine suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), a common feature of many centrally acting drugs[2]. This guide will, therefore, focus on a hypothesized interaction with adrenergic and serotonergic receptors, providing a robust framework for empirical testing.

Projected Pharmacological Profile

Based on its chemical structure, this compound is postulated to act as a modulator of aminergic neurotransmission. The phenoxyethylamine-like backbone is a key feature in ligands for both alpha-adrenergic and serotonin (5-HT) receptors[2]. Specifically, compounds with a phenoxy unit separated from an amine have shown high affinity for α1-adrenoreceptor subtypes and 5-HT1A receptors[2]. Therefore, a primary hypothesis is that this compound may exhibit antagonist or agonist activity at these receptors.

Hypothesized Mechanism of Action

The primary mechanism of action is likely competitive binding to α-adrenergic and/or 5-HT receptors. The nature of this interaction (agonist, partial agonist, or antagonist) would determine the downstream physiological effects. For example, antagonism of α1-adrenergic receptors typically leads to vasodilation and a decrease in blood pressure, a mechanism exploited by drugs like phenoxybenzamine[3]. Conversely, agonism at 5-HT1A receptors is a hallmark of some anxiolytic and antidepressant medications.

To elucidate the precise mechanism, a systematic screening approach is necessary. This would begin with broad receptor binding assays followed by more specific functional assays for the identified targets.

Caption: Proposed GPCR signaling pathway for 2-Phenoxycyclohexan-1-amine.

Experimental Validation Strategy

A multi-tiered approach is essential for accurately characterizing the pharmacological profile of a novel compound. The following sections outline the key experimental workflows.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.

Objective: To quantify the binding affinity (Ki) of the test compound for α1-adrenergic, α2-adrenergic, 5-HT1A, and other relevant aminergic receptors.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Cell Membranes: Obtain cell lines recombinantly expressing the human receptor of interest (e.g., α1A-adrenergic receptor). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plates at a controlled temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | Radioligand | Ki (nM) of 2-Phenoxycyclohexan-1-amine HCl |

| α1A-Adrenergic | [3H]Prazosin | 50 |

| α1B-Adrenergic | [3H]Prazosin | 150 |

| α1D-Adrenergic | [3H]Prazosin | 200 |

| α2A-Adrenergic | [3H]Rauwolscine | > 1000 |

| 5-HT1A | [3H]8-OH-DPAT | 80 |

| 5-HT2A | [3H]Ketanserin | > 1000 |

| Histamine H1 | [3H]Mepyramine | 800 |

This tiered approach allows for a focused and resource-efficient characterization of a novel compound.

Caption: Tiered approach for pharmacological characterization.

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist or an antagonist.

Objective: To characterize the functional activity (e.g., efficacy and potency) of the compound at receptors where it shows high binding affinity.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like α1-adrenergic)

-

Cell Culture and Dye Loading: Culture cells expressing the target receptor (e.g., CHO-α1A) in 96-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Use a fluorescent plate reader with automated injection capabilities. First, add varying concentrations of this compound to the wells to test for agonist activity. In a separate set of wells, add a fixed concentration of a known agonist (e.g., phenylephrine) followed by varying concentrations of the test compound to assess antagonist activity.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonist activity, plot the response to the fixed agonist concentration against the concentration of the test compound to determine the IC50, which can then be converted to a Kb value using the Schild equation.

Pharmacokinetics: A Preliminary Outlook

The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound will be critical for its potential as a therapeutic agent.

-

Absorption: The hydrochloride salt form generally confers good aqueous solubility, which may facilitate oral absorption.

-

Distribution: The presence of a phenoxy and a cyclohexyl group suggests a moderate degree of lipophilicity. This could allow the compound to cross the blood-brain barrier, a prerequisite for central nervous system activity[4].

-

Metabolism: The molecule is likely to undergo hepatic metabolism, primarily through cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation of the phenyl or cyclohexyl ring and N-dealkylation.

-

Excretion: Metabolites and any unchanged drug are expected to be eliminated primarily via the renal route[4].

Conclusion

While the pharmacological profile of this compound is not yet established, its chemical structure provides a strong basis for hypothesizing its interaction with aminergic GPCRs, particularly α1-adrenergic and 5-HT1A receptors. The experimental framework detailed in this guide offers a systematic and scientifically rigorous approach to validating this hypothesis and fully characterizing the compound's mechanism of action, potency, and potential therapeutic applications. The successful execution of these studies will be pivotal in determining the future of this compound in the landscape of drug discovery.

References

-

Bolognesi, M. L., Budriesi, R., Cavalli, A., Chiarini, A., Gotti, R., Leonardi, A., Minarini, A., Poggesi, E., Recanatini, M., Rosini, M., Tumiatti, V., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 42(21), 4479-4490. [Link]

-

Bayview Pharmacy. (n.d.). Phenoxybenzamine Hydrochloride | Active Pharmaceutical Ingredients. Retrieved January 26, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Homochlorcyclizine Hydrochloride? Retrieved January 26, 2026, from [Link]

-

Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxybenzamine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 4. What is the mechanism of Homochlorcyclizine Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenoxycyclohexan-1-amine Hydrochloride

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative with potential applications in pharmaceutical research and development. The presence of a phenoxy group and a protonated primary amine on a cyclohexane ring gives this molecule distinct structural features that can be elucidated through various spectroscopic techniques. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for studying its interactions in biological systems.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will synthesize information from established spectroscopic principles and data from structurally related compounds to present a detailed and predictive overview of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This approach, rooted in the fundamental principles of spectroscopy, offers a robust framework for researchers working with this and similar molecules.

Molecular Structure and Stereochemistry

The structure of this compound features a cyclohexane ring substituted with a phenoxy group at C2 and an ammonium group at C1. The presence of two stereocenters (C1 and C2) gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the substituents significantly influences the conformation of the cyclohexane ring and, consequently, the spectroscopic data. In the absence of specific information, this guide will consider the general features applicable to both cis and trans isomers while highlighting key differences where applicable. The trans isomer is generally expected to be thermodynamically more stable, with both bulky substituents in equatorial positions in the chair conformation.

Caption: General structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of multiple signals from the cyclohexane and phenoxy protons, with potential for overlapping multiplets. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, the anisotropic effect of the aromatic ring, and the stereochemical arrangement of the substituents.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic (ortho) | 7.2 - 7.4 | d or dd | ~7-8 | Deshielded due to proximity to the electron-withdrawing oxygen and anisotropic effect of the ring. |

| Aromatic (meta) | 6.9 - 7.1 | t or m | ~7-8 | Shielded relative to ortho protons. |

| Aromatic (para) | 7.0 - 7.2 | t | ~7-8 | Chemical shift is intermediate between ortho and meta protons. |

| H1 (CH-NH₃⁺) | 3.0 - 3.5 | m | - | Deshielded by the adjacent electron-withdrawing ammonium group. Broadening may occur due to coupling with ¹⁴N and proton exchange. |

| H2 (CH-OPh) | 4.0 - 4.5 | m | - | Significantly deshielded by the electronegative oxygen atom of the phenoxy group. |

| Cyclohexane (CH₂) | 1.2 - 2.2 | m | - | Complex, overlapping multiplets for the remaining 8 protons on the cyclohexane ring. Axial and equatorial protons will have different chemical shifts. |

| NH₃⁺ | 7.5 - 9.0 | br s | - | Broad singlet due to quadrupolar relaxation of ¹⁴N and chemical exchange with the solvent. Its position is highly dependent on the solvent and concentration. The addition of D₂O will cause this signal to disappear.[1] |

Causality in Experimental Choices:

-

Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is necessary, such as D₂O, DMSO-d₆, or CD₃OD. The choice of solvent will influence the chemical shifts, particularly of the labile NH₃⁺ protons.

-

Decoupling Experiments: To simplify the complex multiplets of the cyclohexane ring, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unambiguously.

-

D₂O Exchange: Adding a drop of D₂O to the NMR tube is a standard procedure to confirm the presence of exchangeable protons like those of the ammonium group.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide direct information about the carbon framework of the molecule. The chemical shifts will be characteristic of the different carbon environments.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-O) | 155 - 160 | The ipso-carbon is significantly deshielded by the directly attached oxygen atom. |

| Aromatic (ortho) | 115 - 120 | Shielded relative to the para-carbon due to the electron-donating effect of the oxygen. |

| Aromatic (para) | 120 - 125 | Less shielded than the ortho-carbons. |

| Aromatic (meta) | 128 - 130 | Least affected by the oxygen substituent. |

| C1 (CH-NH₃⁺) | 50 - 60 | Deshielded by the attached nitrogen atom. |

| C2 (CH-OPh) | 75 - 85 | Significantly deshielded by the electronegative oxygen atom. |

| Cyclohexane (CH₂) | 20 - 40 | The remaining four methylene carbons of the cyclohexane ring will appear in this region. |

Expert Insights:

The chemical shifts of the cyclohexane carbons are sensitive to the stereochemistry. In a trans-diaxial conformation, steric compression (gamma-gauche effect) would lead to an upfield shift of the involved carbons compared to a trans-diequatorial conformation.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum of this compound will be dominated by the characteristic absorptions of the ammonium group, the phenoxy group, and the C-H bonds of the cyclohexane ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | N-H stretch of the R-NH₃⁺ group. This broad envelope is a hallmark of primary amine salts.[2] |

| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch. |

| C-H (Aliphatic) | 2950 - 2850 | Strong | C-H stretch of the cyclohexane ring. These peaks will likely appear as sharp bands superimposed on the broad N-H stretch.[2] |

| N-H (Ammonium) | 1600 - 1500 | Medium | N-H bend (asymmetric and symmetric). |

| C=C (Aromatic) | 1600 & 1475 | Medium to Strong | C=C stretching vibrations within the phenyl ring. |

| C-O-C (Aryl Ether) | 1250 - 1200 | Strong | Asymmetric C-O-C stretch. This is a characteristic and strong absorption for aryl ethers. |

| C-O-C (Aryl Ether) | 1050 - 1000 | Medium | Symmetric C-O-C stretch. |

| C-N | 1250 - 1020 | Medium to Weak | C-N stretch. |

Self-Validating Protocol for IR Analysis:

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Ensure the sample is thoroughly ground with dry KBr to minimize scattering effects. Alternatively, Attenuated Total Reflectance (ATR) can be used for a quicker, non-destructive analysis.

-

Background Correction: Always run a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.

-

Data Interpretation: Look for the key diagnostic peaks in the specified regions. The presence of the very broad absorption in the 3200-2800 cm⁻¹ region is a strong indicator of the amine hydrochloride.[2] The strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can detect the protonated molecule.

Predicted Fragmentation Pattern (ESI-MS):

-

Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, which corresponds to the free amine form (C₁₂H₁₇NO). The expected m/z would be approximately 192.14.

-

Key Fragments:

-

Loss of Phenoxy Radical (•OPh): Cleavage of the C-O bond could lead to a fragment with m/z corresponding to the cyclohexylamine cation.

-

Loss of Phenol (HOPh): A common fragmentation pathway for phenoxy compounds is the elimination of phenol.[3]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to a resonance-stabilized iminium ion.[4]

-

Retro-Diels-Alder: The cyclohexane ring might undergo a retro-Diels-Alder fragmentation under certain conditions.

-

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of all proton and carbon signals.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable signal of the protonated molecule.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound. The provided protocols offer a standardized approach to obtaining high-quality experimental data, which can then be compared with the predictions outlined in this guide.

References

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Vibrations of the Phenoxyl Radical. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][6]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Phenoxycyclohexan-1-amine HCl

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a bifunctional organic molecule of interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex derivatives.[1] Its structure, comprising a cyclohexane ring substituted with a primary amine and a phenoxy group at adjacent positions, presents a fascinating case for structural elucidation. The presence of two stereocenters (at C1 and C2) means the compound can exist as diastereomers (cis and trans), making unambiguous spectroscopic characterization paramount.

This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize 2-Phenoxycyclohexan-1-amine HCl, focusing on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, predict spectral outcomes, and outline robust protocols for data acquisition and interpretation, ensuring a self-validating analytical workflow.

Section 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns. For a charged species like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred method for accurately determining the mass of the protonated parent molecule. In contrast, Electron Ionization (EI) provides detailed fragmentation data that helps piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) via ESI

Expertise & Causality: ESI is a 'soft' ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally determining the molecular weight of the free amine. For the HCl salt, the analysis will detect the cation of the salt. High-resolution analysis is critical for confirming the elemental composition against the theoretical formula (C₁₂H₁₈NO⁺ for the protonated amine).

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of 2-Phenoxycyclohexan-1-amine HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Instrument Settings (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate and temperature optimized to the instrument (e.g., 5 L/min, 300 °C).

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

Mass Range: m/z 50-500.

-

Predicted Data Interpretation

The primary ion observed will be the protonated free amine [C₁₂H₁₇N + H]⁺.

| Predicted Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 |

The presence of a compound with a single nitrogen atom results in an odd-numbered molecular weight for the free base (191.28 g/mol ), a principle known as the Nitrogen Rule.[2][3]

Fragmentation Analysis via Electron Ionization (EI)

Expertise & Causality: EI uses high-energy electrons to ionize the sample, causing extensive and predictable fragmentation. Analyzing these fragments provides a structural fingerprint of the molecule. The fragmentation of alkylamines is dominated by α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4][5] Ethers also undergo characteristic α-cleavage next to the oxygen atom.[5]

Predicted Fragmentation Pathway

The molecular ion [C₁₂H₁₇NO]⁺˙ at m/z 191 is expected. Key fragmentation pathways include:

-

α-Cleavage (Amine): The most favorable fragmentation for amines involves cleavage of the bond alpha to the nitrogen.[2] For this molecule, this would involve the breaking of the C1-C6 or C1-C2 bond within the ring, leading to a resonance-stabilized iminium cation.

-

Loss of Phenoxy Group: Cleavage of the C2-O bond can result in the loss of a phenoxy radical (·OPh, 93 Da) or a phenol molecule (HOPh, 94 Da).

-

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often by losing ethene (28 Da), which is a characteristic fragmentation pattern for cyclohexanes.[6]

Table of Predicted Key Fragments (EI-MS)

| m/z | Proposed Fragment Ion | Plausible Origin |

| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage and loss of C₆H₅O· |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl moiety, though less direct here. |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the ether bond. |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Ring fragmentation or secondary fragmentation. Base peak for cyclohexylamine is often m/z 56.[6][7] |

Diagram of Predicted EI Fragmentation

Caption: Key ¹H-¹H COSY correlations expected for the cyclohexyl ring protons.

HSQC (¹H-¹³C Correlation): The HSQC spectrum definitively links each proton to its directly attached carbon. For example, it will show a correlation between the proton signal at ~4.4 ppm (H2) and the carbon signal at ~80 ppm (C2), and another between the proton at ~3.2 ppm (H1) and the carbon at ~55 ppm (C1). This allows for the unambiguous assignment of the protonated carbons. [8][9]

Section 3: Integrated Spectroscopic Workflow

Caption: Integrated workflow for the complete structural elucidation of the target compound.

Conclusion

The structural characterization of 2-Phenoxycyclohexan-1-amine HCl is a multi-faceted analytical challenge that is robustly met by the synergistic application of mass spectrometry and NMR spectroscopy. High-resolution ESI-MS confirms the elemental composition, while EI-MS provides a fragmentation fingerprint that corroborates the core structure. A full suite of 1D and 2D NMR experiments not only confirms the molecular connectivity but also provides the critical details of its stereochemistry through the analysis of coupling constants. This integrated approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a necessity for researchers in drug development and materials science.

References

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Tormena, C. F., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(9), 895-900. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylcyclohexan-1-amine. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexane. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclohexylamine [webbook.nist.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Phenoxycyclohexan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of 2-Phenoxycyclohexan-1-amine hydrochloride. Based on its structural characteristics, we hypothesize that this compound may primarily act as a modulator of the N-methyl-D-aspartate (NMDA) receptor and may also exhibit affinity for monoamine transporters. This document outlines a logical, multi-tiered experimental approach, from initial in vitro screening to in vivo behavioral assays, to elucidate the pharmacological profile of this novel chemical entity. The protocols described herein are designed to be self-validating and are grounded in established principles of preclinical drug discovery, adhering to the highest standards of scientific integrity.

Introduction: Unveiling the Potential of a Novel Scaffold

The field of neuropharmacology is in constant pursuit of novel chemical scaffolds that can offer improved therapeutic efficacy and safety profiles for the treatment of psychiatric and neurological disorders. This compound presents an intriguing structural combination of a phenoxy group and a cyclohexylamine moiety. The arylcyclohexylamine class of compounds, which includes well-known agents like ketamine and phencyclidine, are recognized for their antagonistic effects on the NMDA receptor, leading to dissociative and antidepressant effects[1]. The presence of the phenoxy ring and the amine on the cyclohexane backbone suggests a potential interaction with central nervous system targets.

This guide puts forth a scientifically rigorous plan to systematically investigate the predicted biological activities of this compound. Our core hypothesis is that this compound will exhibit NMDA receptor antagonism and may also modulate monoamine systems, given that many central nervous system active agents have polypharmacological profiles. The following sections detail the proposed experimental workflows, from initial target engagement to behavioral readouts, providing a clear roadmap for its preclinical characterization. All proposed studies should be conducted in accordance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1 to ensure data integrity and reliability[2].

Predicted Pharmacological Profile

Based on its chemical structure, we predict that this compound will primarily target the following systems:

-

Glutamatergic System: Specifically, as an antagonist of the NMDA receptor. This prediction is based on the structural similarity to arylcyclohexylamines[1].

-

Monoaminergic System: Potential for interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as monoamine oxidase (MAO) enzymes. The phenoxy and amine groups are common pharmacophores in monoamine reuptake inhibitors and MAO inhibitors[3][4][5].

The following diagram illustrates the predicted primary molecular targets and the subsequent signaling pathways that may be modulated by this compound.

Caption: In vitro experimental workflow for target validation.

In Vivo Pharmacological Evaluation: Assessing Behavioral Effects

Based on the in vitro profile, a series of in vivo studies will be conducted in rodent models to assess the potential antidepressant and anxiolytic effects of this compound. These preclinical models are essential for predicting therapeutic potential in humans.[6][7][8]

Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant activity. [4]Antidepressant compounds decrease the duration of immobility in this test. Mice are placed in a cylinder of water, and their swimming and immobility time are recorded.[4] A reduction in immobility time is indicative of an antidepressant-like effect.

Similar to the FST, the TST is a behavioral despair model where the duration of immobility of a mouse suspended by its tail is measured. [9]A decrease in immobility time suggests antidepressant-like properties.

The CUMS model is a more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors over several weeks. [10]This induces a state of anhedonia (reduced pleasure), which can be measured by a decrease in sucrose preference. The ability of this compound to reverse this anhedonia will be a strong indicator of its antidepressant potential.

Anxiolytic-Like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

In this conflict-based model, water-deprived rats are trained to drink from a spout that is paired with a mild electric shock. [11]Anxiolytic drugs increase the number of punished licks, indicating a reduction in anxiety. [11] Table 3: Proposed In Vivo Behavioral Assays

| Predicted Activity | Animal Model | Key Parameter Measured |

| Antidepressant | Forced Swim Test (FST) | Immobility time |

| Antidepressant | Tail Suspension Test (TST) | Immobility time |

| Antidepressant | Chronic Unpredictable Mild Stress (CUMS) | Sucrose preference |

| Anxiolytic | Elevated Plus Maze (EPM) | Time spent in open arms, number of open arm entries |

| Anxiolytic | Vogel Conflict Test | Number of punished licks |

Preliminary Safety and Toxicity Assessment

Prior to extensive in vivo testing, a preliminary assessment of the compound's safety and toxicity is essential.

In Vitro Cytotoxicity

The cytotoxicity of this compound will be evaluated in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) using an MTT or LDH assay to determine the concentration at which the compound induces cell death.

Acute Toxicity in Rodents

An acute toxicity study will be performed in mice to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. This information is crucial for dose selection in subsequent efficacy studies.

It is important to handle this compound with appropriate safety precautions, as some amine hydrochlorides can cause skin and eye irritation. [12][13]More severe hazards such as skin burns, eye damage, and potential reproductive toxicity have been reported for other amine compounds. [14][15][16]

Conclusion and Future Directions

This technical guide provides a structured and scientifically sound approach to elucidate the predicted biological activity of this compound. The proposed workflow, from in vitro target engagement to in vivo behavioral pharmacology, is designed to provide a comprehensive understanding of its potential as a novel therapeutic agent for neuropsychiatric disorders. The data generated from these studies will be critical in determining whether to advance this compound into further preclinical development, including more extensive toxicology and pharmacokinetic studies.

References

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Park, J. B. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1718, 129-136. [Link]

-

Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(11), 1185-1193. [Link]

- Google Patents. (2024).

-

Yuan, T. F., et al. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 389-400. [Link]

-

Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Methods in Enzymology, 187, 3-24. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

-

Cottencin, O., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Chemtron. (2015). Safety Data Sheet. [Link]

-

Griebel, G., & Pichat, P. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Expert Opinion on Drug Discovery, 17(4), 365-379. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

-

Schirinifard, F., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Pharmaceuticals, 15(11), 1398. [Link]

-

National Center for Biotechnology Information. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. PubChem Compound Database. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Pound, P., & Ritskes-Hoitinga, M. (2018). General Principles of Preclinical Study Design. ILAR Journal, 59(2), 201-207. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

-

Wang, Y., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 931336. [Link]

- Google Patents. (n.d.). A method of synthesis primary amine hydrochloride.

-

Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7264. [Link]

-

AMSBIO. (2025). Preclinical research strategies for drug development. [Link]

-

Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

- Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.

- Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

- Google Patents. (n.d.).

-

Kalir, A., et al. (1978). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 21(8), 822-825. [Link]

Sources

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. ppd.com [ppd.com]

- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 9. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

- 11. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

In silico modeling of 2-Phenoxycyclohexan-1-amine hydrochloride

An In-Depth Technical Guide to the In Silico Modeling of 2-Phenoxycyclohexan-1-amine hydrochloride

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of novel or understudied small molecules, using this compound as a primary case study. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to elucidate the strategic reasoning and scientific causality that underpin a robust computational analysis. Our approach is rooted in the principle that in silico modeling is not merely a data generation exercise, but a hypothesis-driven scientific endeavor that accelerates discovery by intelligently guiding subsequent experimental validation.[1][2]

Foreword: The Challenge of a Novel Chemical Entity

This compound is a molecule with defined chemical properties but a scarcity of publicly available pharmacological data. This scenario is common in early-stage drug discovery. How do we begin to understand the potential biological role and therapeutic relevance of such a compound without a known target? This is where a strategic in silico workflow becomes indispensable. It allows us to build a data-driven hypothesis, predict potential interactions, and assess drug-like properties, thereby de-risking and prioritizing resources for expensive and time-consuming in vitro and in vivo studies.[1][3]

Part 1: Foundational Analysis - Ligand Characterization

Before any biological interaction can be modeled, the molecule itself must be thoroughly characterized in a computationally relevant format. The quality of this initial step dictates the validity of all subsequent predictions.

Physicochemical Properties

A summary of the known and computed properties of this compound provides the baseline for our model.

| Property | Value | Source |

| CAS Number | 24087-50-1 | Biosynth[4] |

| Molecular Formula | C12H18ClNO | Biosynth[4] |

| Molecular Weight | 227.73 g/mol | Biosynth[4] |

| SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | Biosynth[4] |

| Melting Point | 246 °C | Biosynth[4] |

| Hazard Codes | H315, H319, H335 | Biosynth[4] |

Protocol 1: 3D Structure Generation and Optimization

The SMILES string represents a 2D structure. For in silico modeling, a stable, low-energy 3D conformation is required.

-

Input Structure Generation : The SMILES string (C1CCC(C(C1)N)OC2=CC=CC=C2) is used as the input for a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Protonation State Assessment : Causality : The primary amine group (-NH2) on the cyclohexyl ring has a pKa that ensures it will be protonated (-NH3+) at physiological pH (~7.4). This is a critical consideration often overlooked. The positive charge is fundamental to its potential electrostatic interactions with biological targets. The hydrochloride salt form further supports this assumption.

-

Energy Minimization : The initial 3D structure is a rough approximation. A force field (e.g., MMFF94 or UFF) is applied to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation of the molecule, which is the most likely representation of its state in vivo.

-

Output : The final, optimized 3D structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for subsequent docking and simulation studies.

Part 2: Target Identification via Structural Analogy

With no predetermined biological target, our first major task is to generate a testable hypothesis. A field-proven approach is to investigate the known targets of structurally similar compounds.

Rationale for Target Selection

A search for analogs of 2-Phenoxycyclohexan-1-amine reveals structural similarities to phencyclidine (PCP) and its derivatives. Phencyclidine is a well-characterized dissociative anesthetic that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[5] This provides a scientifically sound, albeit hypothetical, starting point for our investigation.

Hypothesis : Based on structural analogy to PCP, this compound is a potential modulator of the NMDA receptor.

Workflow for Target Identification and Preparation

Caption: Workflow for hypothesis-driven target identification.

Part 3: Predicting Binding Affinity and Pose via Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. It is a computationally efficient method for initial screening.[6][7]

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure using the widely-cited AutoDock Vina software.[8]

-

Receptor Preparation :

-

Load the prepared NMDA receptor structure into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[7]

-

Remove all non-essential molecules, including water and co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges. Causality : This step is crucial for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of binding.

-

Save the prepared receptor in .pdbqt format.

-

-

Ligand Preparation :

-

Load the optimized 3D structure of this compound.

-

Define rotatable bonds. Causality : Allowing ligand flexibility is essential for it to adapt its conformation to the binding pocket (an "induced fit" model).

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition :

-

Identify the putative binding site on the NMDA receptor. For this study, we would use the known binding site of PCP as our reference.

-

Define a 3D grid box that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

-

-

Running the Docking Simulation :

-

Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box coordinates.[6]

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

-

-

Results Analysis :

-

Vina will output several possible binding poses, ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.

-

Visualize the top-ranked poses within the receptor's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

-

Illustrative Docking Results

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.9 | ASN-A:646, TYR-B:838, GLU-A:342 |

| 2 | -8.5 | ASN-A:646, PHE-A:421, MET-B:835 |

| 3 | -8.2 | ASP-A:731, TYR-B:838, SER-A:647 |

Part 4: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[9][10]

Workflow for MD Simulation

Caption: Standard workflow for a GROMACS-based MD simulation.

Protocol 3: MD Simulation using GROMACS

-

System Setup :

-

The highest-scoring docked complex from Protocol 2 is used as the starting structure.

-

A force field (e.g., AMBER, CHARMM) is chosen for the protein and a compatible force field (e.g., GAFF) is generated for the ligand.

-

The complex is placed in a periodic box of water molecules (solvation).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

-

-

Minimization and Equilibration :

-

The entire system undergoes energy minimization to remove steric clashes.

-

A two-phase equilibration is performed. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Causality : Proper equilibration is non-negotiable; it ensures the production simulation begins from a thermodynamically stable state, making the resulting trajectory physically meaningful.

-

-

Production Simulation :

-

The simulation is run for an extended period (typically 100-200 nanoseconds) to sample the conformational space of the complex.

-

-

Analysis :

-

Root Mean Square Deviation (RMSD) : Measures the stability of the protein and the ligand's binding pose over time. A stable RMSD indicates the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF) : Identifies which parts of the protein are flexible or rigid upon ligand binding.

-

Interaction Analysis : Monitor specific interactions (like hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.

-

Part 5: Predicting Drug-Likeness with QSAR and ADMET Models

A potent molecule is not a useful drug if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these crucial pharmacokinetic and safety properties.[11][12] These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link a molecule's structure to its properties.[3][13][14]

Illustrative Predicted ADMET Properties

Various online tools and software packages (e.g., SwissADME, pkCSM) can be used to generate these predictions from the molecule's structure.

| ADMET Property | Predicted Value (Illustrative) | Implication |

| Human Intestinal Absorption | High (e.g., >90%) | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the gut wall.[15] |

| Blood-Brain Barrier (BBB) Permeant | Yes | Expected for a psychoactive compound targeting a CNS receptor. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor of CYP2D6 | Potential for drug-drug interactions; requires experimental verification. |

| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity, a major hurdle in drug development. |

| Ames Mutagenicity | Non-mutagenic | Indicates a lower risk of carcinogenicity. |

Conclusion: Synthesizing a Data-Driven Path Forward

This in silico investigation, beginning with only the chemical structure of this compound, has generated a series of testable, data-driven hypotheses. We have moved from an unknown entity to a molecule with a plausible biological target (NMDA receptor), a predicted binding mode, a dynamic interaction model, and an initial assessment of its drug-like properties.